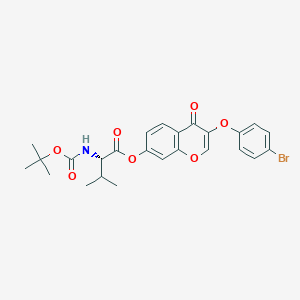
3-Methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol is a chemical compound known for its unique structure and properties It contains a tellurophenyl group, which is a rare and interesting feature in organic chemistry
Preparation Methods
The synthesis of 3-Methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-1-pentyn-3-ol and phenyl tellurium compounds.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: After the reaction, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
3-Methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurophenyl group to a tellurol group.
Substitution: The compound can participate in substitution reactions, where the tellurophenyl group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
3-Methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol involves its interaction with molecular targets through its tellurophenyl group. This interaction can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol can be compared with other similar compounds, such as:
3-Methyl-1-pentyn-3-ol: Lacks the tellurophenyl group, making it less reactive in certain contexts.
Phenyl tellurium compounds: These compounds contain the tellurophenyl group but lack the pentyn-3-ol structure, affecting their reactivity and applications.
Other Tellurophenyl Compounds: Similar compounds with different substituents on the tellurophenyl group can have varying properties and applications.
Properties
CAS No. |
920977-34-0 |
|---|---|
Molecular Formula |
C16H16OTe |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
3-methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol |
InChI |
InChI=1S/C16H16OTe/c1-3-16(2,17)12-11-14-9-10-15(18-14)13-7-5-4-6-8-13/h4-10,17H,3H2,1-2H3 |
InChI Key |
SJKBEFBBOAWXKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#CC1=CC=C([Te]1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


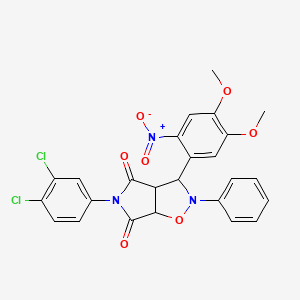
![N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B12630349.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1-(phenylsulfonyl)-](/img/structure/B12630352.png)
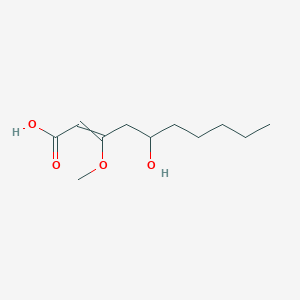

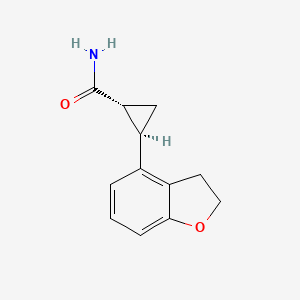
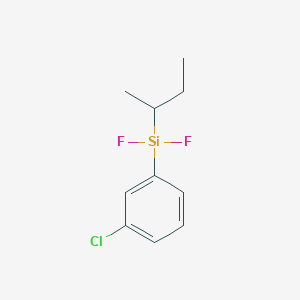
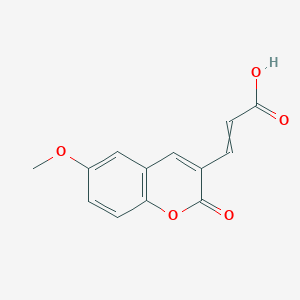
![Methyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12630406.png)
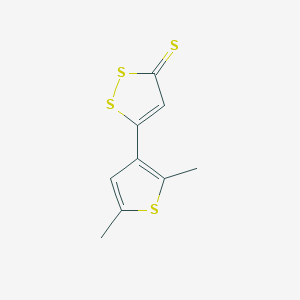
![8-Fluorotetrazolo[1,5-a]pyridine](/img/structure/B12630417.png)
![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate](/img/structure/B12630424.png)
![N-[(4-Tert-butylphenyl)methyl]ethanimidamide](/img/structure/B12630432.png)
